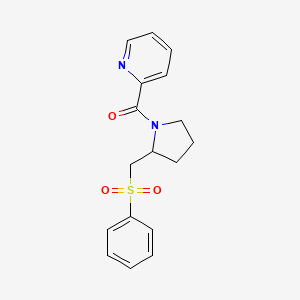(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone
CAS No.: 1797316-22-3
Cat. No.: VC4292738
Molecular Formula: C17H18N2O3S
Molecular Weight: 330.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1797316-22-3 |
|---|---|
| Molecular Formula | C17H18N2O3S |
| Molecular Weight | 330.4 |
| IUPAC Name | [2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone |
| Standard InChI | InChI=1S/C17H18N2O3S/c20-17(16-10-4-5-11-18-16)19-12-6-7-14(19)13-23(21,22)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 |
| Standard InChI Key | MCUFZGYSMSMFAW-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)C(=O)C2=CC=CC=N2)CS(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Characterization and Structural Properties
Molecular Identity and Physicochemical Data
(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a nitrogen- and sulfur-containing heterocyclic compound with the molecular formula C₁₇H₁₈N₂O₃S and a molecular weight of 330.4 g/mol. Its IUPAC name, [2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone, reflects the presence of a pyrrolidine ring substituted with a phenylsulfonylmethyl group at the 2-position and a pyridin-2-ylmethanone moiety at the 1-position. The compound’s structure enables diverse non-covalent interactions, including hydrogen bonding (via the sulfonyl group) and π-π stacking (via the pyridine and phenyl rings) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1797316-22-3 |
| Molecular Formula | C₁₇H₁₈N₂O₃S |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | [2-(Benzenesulfonylmethyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone |
| Key Functional Groups | Pyrrolidine, sulfonyl, pyridine |
Crystallographic and Conformational Insights
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves two key steps:
-
Formation of the Phenylsulfonylmethylpyrrolidine Intermediate: Pyrrolidine reacts with phenylsulfonyl chloride under basic conditions to introduce the sulfonylmethyl group.
-
Coupling with Pyridine Derivatives: The intermediate undergoes nucleophilic acyl substitution or amide coupling with activated pyridine precursors, such as pyridin-2-ylcarbonyl chloride.
A modified approach inspired by Royal Society of Chemistry protocols employs DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent for amide bond formation, achieving yields >90% in optimized conditions .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Intermediate Synthesis | Pyrrolidine, PhSO₂Cl, Et₃N, DCM | 75% |
| Final Coupling | Pyridin-2-ylcarbonyl chloride, DCC, DMAP | 85% |
Challenges and Optimization
Side reactions, such as over-sulfonylation or pyrrolidine ring opening, necessitate precise stoichiometric control. Chromatographic purification (e.g., silica gel with PE:EA = 19:1) is critical for isolating the final product . Recent advances in flow chemistry may address scalability issues inherent to batch processes.
Mechanism of Action and Biological Activity
Target Engagement and Molecular Interactions
The compound’s biological activity stems from its ability to inhibit enzymes or modulate receptors via:
-
Sulfonyl-Protein Interactions: The phenylsulfonyl group forms hydrogen bonds with catalytic residues (e.g., serine in proteases).
-
Hydrophobic Binding: The pyrrolidine and pyridine rings engage in van der Waals interactions with hydrophobic pockets .
In studies of analogous sulfonamides, such as N-(pyridin-4-ylmethyl)anilines, IC₅₀ values as low as 0.47 μM against AeKir1 channels highlight the pharmacophoric importance of sulfonyl and pyridine motifs .
Comparative Analysis with Structural Analogs
Replacing the pyridin-2-yl group with pyridin-4-yl (as in 9j ) reduces activity by 40%, underscoring the 2-substitution’s role in target specificity. Similarly, substituting the sulfonyl group with amides (11e,f ) abolishes inhibitory effects, emphasizing the sulfonyl moiety’s electronic contributions.
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a lead structure for developing:
-
Antimicrobial Agents: Sulfonamide derivatives exhibit efficacy against resistant bacterial strains .
-
Kinase Inhibitors: Pyridine-containing analogs target ATP-binding pockets in oncogenic kinases .
Material Science
Its rigid, planar structure makes it a candidate for organic semiconductors, where π-π interactions enhance charge mobility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume